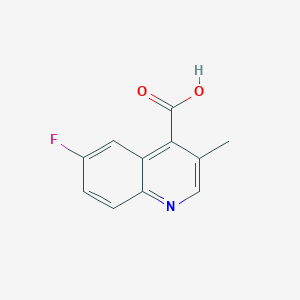

6-Fluoro-3-methylquinoline-4-carboxylic acid

Description

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

6-fluoro-3-methylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C11H8FNO2/c1-6-5-13-9-3-2-7(12)4-8(9)10(6)11(14)15/h2-5H,1H3,(H,14,15) |

InChI Key |

YAUJGRIHGAUYJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C=CC(=CC2=C1C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves the cyclization of fluorinated aniline derivatives with suitable ketones or aldehydes to form the quinoline core, followed by oxidation to introduce the carboxylic acid group at the 4-position.

Procedure

- Starting Materials: 6-Fluoro-2-methyl aniline derivatives are reacted with α,β-unsaturated carbonyl compounds or their equivalents.

- Cyclization Step: Under acidic or basic conditions, intramolecular cyclization occurs, forming the quinoline ring.

- Oxidation: The intermediate is oxidized using reagents such as potassium permanganate or potassium dichromate to convert the methyl group at the 3-position to a carboxylic acid.

Key Data

- The process typically employs refluxing conditions in solvents like ethanol or acetic acid.

- Oxidation is performed under controlled temperature to prevent over-oxidation or degradation.

Research Reference

This method aligns with the general process described in patent EP0351889A1, where quinoline derivatives are synthesized via cyclization and subsequent oxidation steps.

Preparation via Nucleophilic Aromatic Substitution and Methylation

Method Overview

This pathway involves initial synthesis of a fluorinated quinoline intermediate, followed by methylation at the 3-position, and subsequent oxidation to the carboxylic acid.

Step-by-Step Protocol

- Step 1: Synthesize 6-fluoro-2-methylquinoline via a Friedländer or Skraup-type synthesis.

- Step 2: Methylate the quinoline at the 3-position using methyl iodide (MeI) in the presence of a base such as cesium carbonate (Cs₂CO₃) in anhydrous dimethylformamide (DMF).

- Step 3: Oxidize the methyl group at the 4-position to a carboxylic acid using strong oxidants like potassium permanganate or via a controlled oxidation process with potassium dichromate or other suitable reagents.

Data Table: Methylation and Oxidation Conditions

| Step | Reagents | Solvent | Temperature | Duration | Yield (%) |

|---|---|---|---|---|---|

| Methylation | Methyl iodide (MeI), Cs₂CO₃ | DMF | Room temp | 12 hours | 55-66 |

| Oxidation | KMnO₄ or K₂Cr₂O₇ | Water/Acetone | Reflux | 2-4 hours | Variable |

Research Reference

This method is supported by the synthesis of 2-(4-bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid, where methylation of the quinoline core is performed prior to oxidation, as described in the Michigan University report.

Hydrolysis of Quinoline Esters

Method Overview

An alternative route involves synthesizing methyl or ethyl esters of the quinoline-4-carboxylic acid, followed by hydrolysis to yield the free acid.

Procedure

- Step 1: Prepare methyl or ethyl ester derivatives of the quinoline core via esterification of the corresponding acid or via methylation of the quinoline carboxylate.

- Step 2: Hydrolyze the ester under basic or acidic conditions:

- Basic hydrolysis: Using aqueous sodium hydroxide or potassium hydroxide at elevated temperatures.

- Acid hydrolysis: Using dilute hydrochloric acid or sulfuric acid.

Hydrolysis Conditions

| Method | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Basic | NaOH or KOH | 80-100°C | 2-4 hours | High |

| Acid | HCl or H₂SO₄ | Reflux | 2-3 hours | Moderate |

Research Reference

The hydrolysis method is consistent with patent procedures where ester intermediates are converted to acids efficiently.

Summary of Key Synthesis Pathways

| Pathway | Main Steps | Advantages | Limitations |

|---|---|---|---|

| Cyclization + Oxidation | Formation of quinoline ring + oxidation to carboxylic acid | High specificity, well-established | Multi-step, requires strong oxidants |

| Methylation + Oxidation | Methylation at 3-position + oxidation | Good control over substitution | Requires careful oxidation conditions |

| Ester Hydrolysis | Ester synthesis + hydrolysis | Simple, scalable | Additional steps for ester formation |

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic reagents like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinolines .

Scientific Research Applications

6-Fluoro-3-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . In cancer cells, it may induce apoptosis through the inhibition of topoisomerase IIα .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of FMQCA Analogs

Mechanistic Insights

- FMQCA (NSC 368390): Selectively inhibits DHODH (IC₅₀ ~25 µM), blocking uridine monophosphate synthesis. Rescue experiments confirm uridine/cytidine supplementation reverses cytotoxicity .

- Imidazo-Fused Analogs () : Exhibit broad-spectrum antibacterial activity (MICs 0.15–3.0 µg/mL). The tricyclic structure likely enhances DNA intercalation or topoisomerase inhibition .

Physicochemical Properties

- Solubility : FMQCA derivatives with aryl groups at position 2 (e.g., 2-(4-phenylphenyl)) show solvent-dependent solubility, critical for formulation .

- Synthetic Routes: FMQCA analogs are synthesized via Friedländer condensation (e.g., 5-fluoroindoline-2,3-dione + ketones in EtOH/KOH) . Imidazo-quinolines use microwave-assisted cyclocondensation for rapid heterocycle formation .

Pharmacological Advantages

Biological Activity

6-Fluoro-3-methylquinoline-4-carboxylic acid is a derivative of quinoline, a compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom at the sixth position and a methyl group at the third position of the quinoline ring. This specific arrangement contributes to its unique steric and electronic properties, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. Inhibition of COX-2 can disrupt tumor growth and metastasis.

- DNA Interaction : Molecular docking studies indicate that it can bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting potential antibacterial properties.

- Anticancer Activity : The compound exhibits significant cytotoxicity against various cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer). The following table summarizes its anticancer activity:

| Cell Line | IC50 Value (µM) | Selectivity |

|---|---|---|

| H460 | 5.2 | High |

| MKN-45 | 6.8 | High |

| U87MG | 15.0 | Moderate |

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of this compound and its derivatives:

- Antitumor Activity : A study synthesized various derivatives through reactions involving isatins and ketones. The resulting compounds were tested against multiple cell lines, revealing significant inhibitory effects on tumor growth .

- Antibacterial Evaluation : Another research project assessed the antibacterial activity against strains like E. coli and S. aureus using disc diffusion methods. Several compounds exhibited strong inhibition zones, indicating potent antibacterial effects .

-

Case Studies :

- A study evaluated the effects of this compound on H460 and MKN-45 cell lines, demonstrating high selectivity and low IC50 values, which suggest its potential as an anticancer agent .

- The compound's derivatives were also tested for their ability to inhibit COX-2, with promising results indicating their potential in cancer therapy.

Q & A

Q. What are the standard synthetic routes for 6-fluoro-3-methylquinoline-4-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with fluorinated benzoic acid derivatives. For example:

- Step 1: Cyclization of 2-amino-4-fluorobenzoic acid with a ketone or aldehyde under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core .

- Step 2: Methylation at the 3-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .

- Step 3: Hydrolysis of ester intermediates (if present) using NaOH in aqueous methanol to yield the carboxylic acid .

Purity Optimization: - Crystallization from tetrahydrofuran (THF) or ethanol improves purity .

- Monitor reactions via TLC or HPLC to isolate intermediates and minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. What are the common biological assays used to evaluate this compound’s activity?

Methodological Answer:

- Antibacterial Activity: Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli using broth microdilution .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition: Fluorometric assays targeting DNA gyrase or topoisomerase IV, common targets for quinoline derivatives .

Advanced Research Questions

Q. How do electronic effects of the 6-fluoro and 3-methyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Fluorine’s Electron-Withdrawing Effect: Enhances electrophilic substitution at positions 5 and 7 but deactivates the ring toward nucleophilic attack. For Suzuki couplings, use Pd(PPh₃)₄ and aryl boronic acids at 80–100°C in DMF .

- Methyl Group’s Steric Hindrance: Limits reactivity at position 3. Optimize coupling by using bulkier ligands (e.g., XPhos) to direct reactions to less hindered sites .

Data Contradiction Note: Fluorine’s meta-directing nature may conflict with expected regioselectivity; DFT calculations can clarify electronic profiles .

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data in fluoroquinoline analogs?

Methodological Answer:

- Substituent Scanning: Synthesize analogs with variations at positions 3 (e.g., ethyl, phenyl) and 6 (e.g., Cl, CF₃) to isolate contributions to activity .

- Molecular Docking: Compare binding modes of active vs. inactive analogs to bacterial topoisomerases. For example, bulkier 3-methyl groups may improve hydrophobic interactions but reduce solubility .

Case Study: A 6-chloro analog showed higher MIC values than 6-fluoro in gram-negative bacteria, suggesting fluorine’s electronegativity enhances membrane penetration .

Q. What strategies mitigate low yields in the final hydrolysis step of ester intermediates?

Methodological Answer:

- Reaction Optimization: Use NaOH in methanol/water (3:1) at 60°C for 6 hours instead of aqueous NaOH alone, improving ester cleavage efficiency .

- Byproduct Analysis: If unreacted ester persists, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance hydroxide ion mobility .

Contradiction Alert: Overly harsh conditions may degrade the quinoline ring; monitor via HPLC to balance yield and degradation .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use software like SwissADME to predict logP (target <3 for oral bioavailability) and PSA (<90 Ų for blood-brain barrier penetration) .

- Metabolic Stability: Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify sites prone to oxidation. Fluorine at position 6 reduces metabolic degradation compared to hydrogen .

Q. What experimental parameters are critical for scaling up the synthesis without compromising enantiomeric purity?

Methodological Answer:

- Catalyst Loading: Use 5 mol% Pd(OAc)₂ with chiral ligands (e.g., BINAP) in asymmetric alkylation steps to maintain enantioselectivity .

- Temperature Control: Gradual heating (2°C/min) during cyclization prevents racemization .

- Workup Protocol: Employ chiral stationary phase chromatography for large-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.